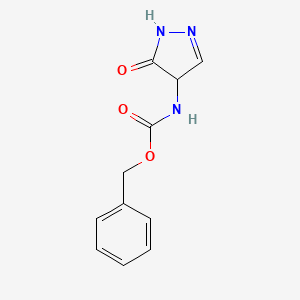
benzyl (5-oxo-4,5-dihydro-1H-pyrazol-4-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl (5-oxo-4,5-dihydro-1H-pyrazol-4-yl)carbamate is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a benzyl group attached to the carbamate moiety, which is linked to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl (5-oxo-4,5-dihydro-1H-pyrazol-4-yl)carbamate typically involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine. The reaction is often catalyzed by vitamin B1, which acts as a green catalyst, providing favorable catalytic activity and reusability . The reaction conditions are generally mild, and the process is metal-free, acid-free, and base-free, making it environmentally friendly.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry and sustainable practices are likely to be employed to scale up the synthesis process. This includes the use of recyclable catalysts, solvent-free reactions, and energy-efficient processes.
Chemical Reactions Analysis
Types of Reactions
Benzyl (5-oxo-4,5-dihydro-1H-pyrazol-4-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, hydroxyl derivatives, and other functionalized compounds that retain the core pyrazole structure.
Scientific Research Applications
Benzyl (5-oxo-4,5-dihydro-1H-pyrazol-4-yl)carbamate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound has potential biological activities, including antimicrobial and antioxidant properties.
Mechanism of Action
The mechanism of action of benzyl (5-oxo-4,5-dihydro-1H-pyrazol-4-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate the mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives such as:
Uniqueness
Benzyl (5-oxo-4,5-dihydro-1H-pyrazol-4-yl)carbamate is unique due to its specific substitution pattern and the presence of the benzyl carbamate moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H11N3O3 |
|---|---|
Molecular Weight |
233.22 g/mol |
IUPAC Name |
benzyl N-(5-oxo-1,4-dihydropyrazol-4-yl)carbamate |
InChI |
InChI=1S/C11H11N3O3/c15-10-9(6-12-14-10)13-11(16)17-7-8-4-2-1-3-5-8/h1-6,9H,7H2,(H,13,16)(H,14,15) |
InChI Key |
CKKIFYNOFYXCHA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2C=NNC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


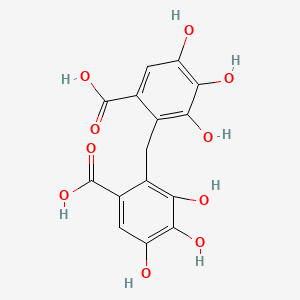


![Bicyclo[2.2.2]octane, 2,3-epoxy-](/img/structure/B14747761.png)
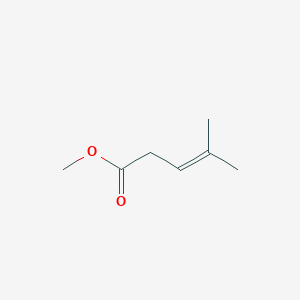
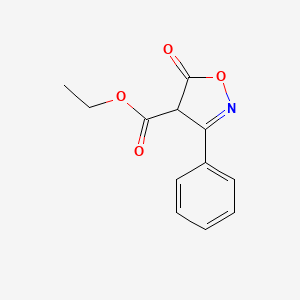
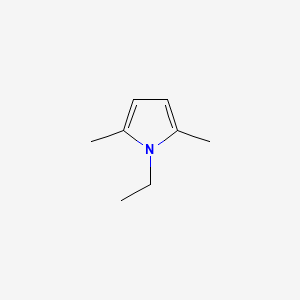
![1-[(2R,3R,4R,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14747793.png)
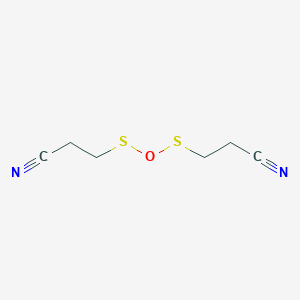
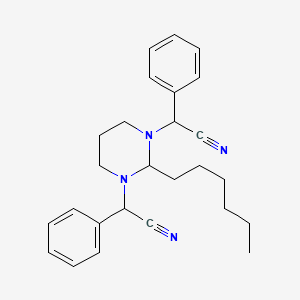
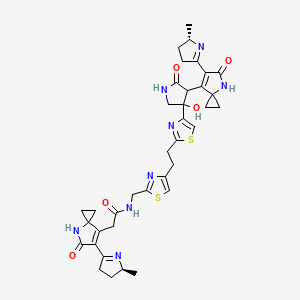
![2-[(4-Methoxyphenyl)sulfonyl]-1,2-dihydroisoquinoline-1-carbonitrile](/img/structure/B14747820.png)
![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2-amino-6-methylsulfanylpurin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B14747824.png)

